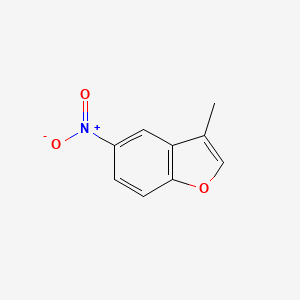

Benzofuran, 3-methyl-5-nitro-

Description

Overview of the Benzofuran (B130515) Heterocyclic System in Chemical Research

Benzofuran is a heterocyclic compound featuring a benzene (B151609) ring fused to a furan (B31954) ring. numberanalytics.comacs.org This planar, unsaturated ring system, with the molecular formula C₈H₆O, serves as a crucial structural framework in a vast number of natural products and synthetic compounds. numberanalytics.comnih.gov First synthesized in 1870, the benzofuran nucleus has been a persistent subject of chemical research due to its widespread presence in nature and its versatility as a scaffold for creating complex molecules. numberanalytics.comacs.orgnih.gov Its unique chemical properties, influenced by the oxygen atom within the furan ring, make it a valuable component in the fields of medicinal, agricultural, and synthetic chemistry. numberanalytics.comacs.org

Significance of Substituted Benzofurans in Contemporary Chemical and Biological Sciences

Substituted benzofurans are compounds in which the basic benzofuran structure has been modified by the addition of various functional groups. These substitutions are pivotal as they lead to a diverse array of physiological and pharmacological properties. mdpi.com Consequently, substituted benzofurans are a major focus in drug discovery and medicinal chemistry, with research demonstrating their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. wisdomlib.orgnih.gov The development of novel synthetic methods to create highly substituted benzofurans is an active area of research, as these new molecules are of great importance to pharmaceutical and agrochemical sciences. rsc.org The versatility of the benzofuran scaffold allows for the creation of derivatives with improved solubility and bioavailability, which are critical factors in drug development. mdpi.com

Specific Research Focus: Benzofuran, 3-methyl-5-nitro- within the Benzofuran Scaffold Landscape

Within the broad class of substituted benzofurans, Benzofuran, 3-methyl-5-nitro- (also known as 3-Methyl-5-nitrobenzofuran) has been utilized as a key intermediate in the synthesis of more complex heterocyclic systems. While not typically the final product in medicinal chemistry applications, its specific substitution pattern—a methyl group at position 3 and a nitro group at position 5—makes it a valuable precursor. Researchers have employed this compound to build larger molecules and investigate their biological potential. For example, it has served as a foundational structure for synthesizing novel benzofuran derivatives linked to other heterocyclic rings, such as triazoles, to explore their antimicrobial properties. jocpr.com It has also been used to create aryl-substituted benzofuran methanones, which were subsequently tested for antioxidant activity. nih.gov

Chemical Properties and Synthesis

The specific arrangement of the methyl and nitro groups on the benzofuran core defines the reactivity and utility of 3-methyl-5-nitrobenzofuran as a synthetic intermediate.

Table 1: Chemical and Physical Properties of Benzofuran, 3-methyl-5-nitro-

| Property | Value |

|---|---|

| CAS Number | 88521-67-9 |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

Note: Data sourced from chemical databases. sinfoochem.com

Detailed Research Findings

Research literature highlights the role of 3-methyl-5-nitrobenzofuran as a starting material for derivatives with potential bioactivity. The following sections detail specific synthetic pathways and the functional applications of the resulting compounds.

Synthesis of Derivatives

The primary utility of 3-methyl-5-nitrobenzofuran is demonstrated in its conversion to more elaborate molecules. One notable pathway involves its use in creating compounds with a ketone linkage at the 2-position.

In one study, researchers prepared a series of aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanones. nih.gov This was achieved by reacting a substituted phenacyl bromide with 2'-hydroxy-5'-nitro acetophenone (B1666503) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). nih.gov The resulting 3-methyl-5-nitrobenzofuran core was then further modified. For instance, the nitro group at the 5-position was reduced to an amino group (5-amino-3-methyl-1-benzofuran-2-ylmethanone) using stannous chloride (SnCl₂·2H₂O). nih.gov This amino derivative served as a point for further chemical elaboration. nih.gov

Another line of research involved the synthesis of bis-heterocyclic compounds. Here, 3-methyl-5-nitro-2(4-aryl-3-mercapto-1,2,4-triazol-5-yl)benzofurans were used as precursors to synthesize sulphides and disulphides. jocpr.com These reactions were carried out by treating the precursor with thionyl chloride or ethanolic bromine at room temperature. jocpr.com

Table 2: Research on Derivatives of Benzofuran, 3-methyl-5-nitro-

| Precursor / Derivative | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone | Synthesis and antioxidant activity screening. | The nitro-substituted benzofuran served as a key intermediate. The subsequent amino derivatives were further modified to produce compounds, some of which exhibited good antioxidant activity. | nih.gov |

Biological Activity of Synthesized Derivatives

The compounds synthesized from the 3-methyl-5-nitrobenzofuran scaffold have been evaluated for various biological activities.

The aryl-5-amino-3-methyl-1-benzofuran-2-yl phenyl methanone (B1245722) derivatives were further reacted to create a series of nicotinamide (B372718) compounds, which were then tested for in vitro antioxidant activity. nih.gov Several of these final products demonstrated significant antioxidant capabilities. nih.gov

In a separate study, the synthesized bis [2-(4-aryl-1, 2, 4-triazol-5`-yl)-3-methoxy-5-nitrobenzofuran] sulphides and disulphides were screened for their antimicrobial potency. The evaluation was conducted against Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli, P. aeruginosa), and fungi (A. niger, C. albicans). The results indicated that several of the synthesized compounds, particularly some of the disulphide analogues, exhibited challenging to good activity against the tested bacterial strains. Some of the sulphide compounds also showed good antifungal activity. These findings underscore the importance of the 3-methyl-5-nitrobenzofuran core in developing new potential antimicrobial agents.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-6-5-13-9-3-2-7(10(11)12)4-8(6)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLMAPJOAHBIJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90523011 | |

| Record name | 3-Methyl-5-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90523011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88521-67-9 | |

| Record name | 3-Methyl-5-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90523011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of Benzofuran, 3 Methyl 5 Nitro

Electrophilic Aromatic Substitution Reactions of the Benzofuran (B130515) Nucleus

The benzofuran nucleus of 3-methyl-5-nitrobenzofuran is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the existing substituents. The benzene (B151609) ring is the primary site for these reactions. The nitro group at the 5-position is a powerful deactivating group and a meta-director, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself (positions 4 and 6). libretexts.orgsavemyexams.commasterorganicchemistry.comchemguide.co.ukyoutube.com Conversely, the methyl group at the 3-position, while not directly on the benzene ring, can exert a weak activating effect through hyperconjugation. More importantly, the oxygen atom of the furan (B31954) ring is a strong ortho-, para-director, activating the 2-, 4-, and 6-positions.

Given that both the primary directing groups (nitro and furan oxygen) favor substitution at the C4 and C6 positions, electrophilic attack is expected to occur at these sites. For instance, nitration of substituted benzofurans, such as 3-acetyl-5-methoxy-2-methylbenzofuran, has been shown to yield a mixture of 4-nitro and 6-nitro isomers. nih.gov While specific studies on 3-methyl-5-nitrobenzofuran are limited, it is reasonable to predict that further nitration would likely introduce a second nitro group at the 4- or 6-position. Similarly, halogenation and Friedel-Crafts reactions, which are classic EAS processes, would be expected to follow this regioselectivity, although the deactivated nature of the ring may require potent catalytic systems. wikipedia.orgchempedia.infomasterorganicchemistry.comsavemyexams.com

The table below summarizes the expected outcomes for common electrophilic aromatic substitution reactions on 3-methyl-5-nitrobenzofuran.

| Reaction | Reagents | Expected Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | 3-Methyl-4,5-dinitrobenzofuran and 3-Methyl-5,6-dinitrobenzofuran | nih.govaiinmr.com |

| Halogenation (Bromination) | Br2, FeBr3 | 4-Bromo-3-methyl-5-nitrobenzofuran and 6-Bromo-3-methyl-5-nitrobenzofuran | chempedia.info |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 4-Acyl-3-methyl-5-nitrobenzofuran and 6-Acyl-3-methyl-5-nitrobenzofuran | savemyexams.comgoogle.com |

Nucleophilic Reactions and Dearomatization Pathways of Nitrobenzofurans

The presence of the electron-withdrawing nitro group renders the benzofuran ring susceptible to nucleophilic attack, a reactivity pattern opposite to the more common electrophilic substitutions. wikipedia.orglibretexts.orgdalalinstitute.commasterorganicchemistry.com These reactions often lead to dearomatization of the heterocyclic system, providing pathways to complex polycyclic structures. 3-Nitrobenzofurans, in particular, are valuable substrates for dearomatization of the furan ring. researchgate.net The attack of a nucleophile typically occurs at the C2 position, which is activated by the C3-nitro group in related systems, or at positions on the benzene ring activated by the C5-nitro group.

Furan Ring Opening Reactions and Mechanisms

A notable characteristic of 3-nitrobenzofurans is their propensity to undergo furan ring opening upon treatment with certain nucleophiles. researchgate.net This reaction highlights the lability of the furan ring under nucleophilic conditions. For example, when treated with carbonyl-stabilized sulfonium (B1226848) ylides, 3-nitrobenzofurans undergo a sequence of reactions starting with a nucleophilic attack. The proposed mechanism involves an initial carbo-Michael addition of the ylide to the C2 position of the benzofuran, followed by a retro-oxa-Michael reaction that cleaves the C-O bond of the furan ring. researchgate.net This sequence results in the formation of open-chain, highly functionalized products. A similar dearomatization and ring-opening cascade can occur with primary aromatic amines, which involves sequential aza-Michael and retro-oxa-Michael reactions. researchgate.net

Michael Addition Reactions of Activated Benzofurans

Nitrobenzofurans serve as excellent Michael acceptors, readily undergoing conjugate addition reactions with a variety of nucleophiles. This reactivity has been exploited in dearomative Michael additions, where the aromaticity of the benzofuran system is disrupted to form new cyclic structures. For instance, 2-nitrobenzofurans react with α,β-unsaturated aldehydes in the presence of N-heterocyclic carbene (NHC) catalysts. The reaction proceeds via the addition of a homoenolate, generated from the aldehyde, to the nitro-activated benzofuran. This leads to the formation of biologically relevant heterocyclic compounds with high stereoselectivity. While this specific example involves 2-nitrobenzofurans, the principle of activating the benzofuran system for Michael additions via a nitro group is broadly applicable.

Cycloaddition Reactions (e.g., Polar Diels-Alder Reactions of Nitrobenzofurans as Dienophiles)

The electron-deficient nature of nitrobenzofurans makes them potent dienophiles in polar Diels-Alder reactions. The presence of a strong electron-withdrawing group like the nitro group significantly enhances the dienophilic character of the benzofuran's double bond. researchgate.net This allows them to react with electron-rich dienes in a normal-electron-demand Diels-Alder fashion. These reactions are often domino processes, where the initial [4+2] cycloaddition is followed by the elimination of a small molecule, leading to the formation of aromatized products like dibenzofurans. This sequence provides a straightforward method for synthesizing complex heterocyclic frameworks. Both 2- and 3-nitrobenzofurans have been shown to react with various dienes, including isoprene (B109036) and Danishefsky's diene, under thermal conditions. The regioselectivity of the cycloaddition is controlled by the position of the nitro group.

Mechanistic Insights into Nitro Group Extrusion in Cycloadditions

The table below provides examples of cycloaddition reactions involving nitrobenzofurans.

| Dienophile | Diene | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Nitrobenzofuran | Isoprene | Polar Diels-Alder | Thermal extrusion of nitro group | researchgate.net |

| Nitrobenzofuran | Danishefsky's diene | Polar Diels-Alder | Formation of dibenzofuran (B1670420) derivatives | researchgate.net |

Redox Chemistry: Oxidation and Reduction Pathways of the Nitro and Furan Moieties

The redox chemistry of 3-methyl-5-nitrobenzofuran is characterized by the distinct reactivities of the nitro group and the benzofuran core. The nitro group is readily reduced, while the benzofuran system can be susceptible to oxidation.

Reduction: The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities, most commonly the amino group (-NH2). This transformation is a cornerstone of synthetic chemistry, as it provides access to anilines and their derivatives, which are important building blocks. The reduction of the nitro group in nitrobenzofurans can be achieved using a variety of reagents. For example, the reduction of 5-nitrobenzofuran (B105749) derivatives has been accomplished using tin powder in the presence of hydrochloric acid. nih.gov Another common method involves catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). The resulting 5-aminobenzofuran derivatives are valuable intermediates in the synthesis of biologically active compounds. nih.govrsc.org For 2-benzoyl-3-methyl-5-nitrobenzofuran, reduction to the corresponding amine is a key step in the synthesis of certain derivatives. google.com

Oxidation: The benzofuran ring system, particularly the furan moiety, can be susceptible to oxidation, although it is generally more stable than a simple furan ring due to its aromaticity. Oxidation can lead to ring-opened products or the formation of quinones. For example, the oxidation of some benzofuran derivatives with strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can occur. However, the presence of the deactivating nitro group on the benzene ring would likely make the benzofuran core of 3-methyl-5-nitrobenzofuran more resistant to oxidation compared to unsubstituted or activated benzofurans.

The electrochemical properties of nitroaromatic compounds have also been studied, revealing that they can undergo reduction at specific potentials. The reduction of heterocyclic nitro compounds often proceeds via irreversible steps. nih.gov The specific redox potential of 3-methyl-5-nitrobenzofuran would be influenced by the electronic effects of both the methyl and nitro substituents. ontosight.ai

Radical Chemistry and Photo-induced Transformations of Nitrobenzofuran Derivatives

The presence of the nitro group on the benzofuran scaffold introduces a rich and complex reactivity, particularly concerning radical chemistry and photo-induced transformations. The nitro group, being strongly electron-withdrawing, significantly influences the electronic distribution within the molecule, rendering it susceptible to various light-induced reactions. These transformations often proceed through radical intermediates or electronically excited states, leading to a diverse array of products.

Research into the photoreactions of nitro-substituted aromatic compounds has revealed several key mechanistic pathways, including photosubstitution, photoredox reactions, and photodissociation. ndl.go.jp For nitrobenzofuran derivatives, photoexcitation can lead to intramolecular hydrogen abstraction, a common primary process for ortho-substituted nitroaromatics. This is often followed by cyclization and subsequent rearrangement to yield a variety of products. nih.gov

A notable example of photo-induced transformation is the use of nitrobenzofuran derivatives as photolabile protecting groups, particularly for thiols. researchgate.net Upon irradiation, these compounds can undergo a cascade of reactions involving intramolecular hydrogen migration, cyclization to form a transient 1,3-dihydrobenz[c]isoxazol-1-ol intermediate, followed by O-N bond cleavage and cycloreversion to release the protected thiol. nih.gov This process is generally irreversible and has found applications in the controlled release of biologically active molecules.

The table below summarizes the types of products that can be expected from the photolysis of nitrobenzofuran derivatives, based on analogous systems.

Table 1: Potential Photolysis Products of Nitrobenzofuran Derivatives

| Product Type | Formation Pathway | Reference |

|---|---|---|

| Isomerized Products | Intramolecular rearrangement | ndl.go.jp |

| Substitution Products | Nucleophilic attack on an excited state or radical cation | ndl.go.jp |

| Reduction Products | Hydrogen abstraction from the solvent or other donors | nih.gov |

| Ring-Opened Products | Cleavage of the furan ring following excitation | nih.gov |

| Dimerized Products | Combination of radical intermediates | ndl.go.jp |

The radical chemistry of nitrobenzofurans is not limited to photo-induced processes. The nitroaromatic moiety can also participate in ground-state radical reactions. The stability of any radical intermediates formed, such as a benzofuranyl radical, would be influenced by the position of the methyl and nitro substituents.

Isotopic Labeling and Kinetic Studies for Elucidating Reaction Mechanisms

To unravel the intricate details of reaction mechanisms involving 3-methyl-5-nitrobenzofuran, isotopic labeling and kinetic studies are indispensable tools. These methods provide quantitative data and unambiguous evidence for the sequence of bond-making and bond-breaking events, the nature of intermediates, and the rate-determining step of a reaction.

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a powerful technique for tracing the fate of specific atoms throughout a reaction. researchgate.net By selectively replacing hydrogen atoms with deuterium in the starting material, one can monitor their position in the products using techniques like NMR spectroscopy or mass spectrometry. This can reveal, for instance, whether a particular C-H bond is broken in the reaction and can help to distinguish between different possible mechanistic pathways. core.ac.uk While specific isotopic labeling studies on 3-methyl-5-nitrobenzofuran are not extensively documented, the principles are well-established in the study of related compounds and reaction types. nist.gov

A key application of isotopic labeling is the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with a light isotope (e.g., ¹H) to the rate constant of the same reaction with a heavy isotope (e.g., ²H) at the same position (kH/kD). A primary KIE greater than 1 is typically observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. wikipedia.org For instance, a significant KIE has been observed in the photolysis of o-nitrobenzyl alcohol derivatives, providing strong evidence for the involvement of benzylic C-H bond cleavage in the rate-limiting step of the photoreaction. nih.gov

The table below presents illustrative KIE data for a related nitroaromatic compound, highlighting the utility of this method in mechanistic investigations.

Table 2: Kinetic Isotope Effect in the Photolysis of an o-Nitrobenzyl Derivative

| Compound | kH/kD | Wavelength (nm) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| o-Nitrobenzyl alcohol | 8.3 | 300 | C-H bond cleavage is rate-determining | nih.gov |

| o-Nitrobenzyl alcohol | 4.5 | 254 | Involvement of higher excited states | nih.gov |

By combining the qualitative information from product analysis with the quantitative data from isotopic labeling and kinetic studies, a detailed and accurate picture of the reaction mechanisms for 3-methyl-5-nitrobenzofuran can be constructed.

Advanced Spectroscopic and Structural Elucidation of Benzofuran, 3 Methyl 5 Nitro

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. contractlaboratory.comcovalentmetrology.com For 3-methyl-5-nitrobenzofuran, these spectra would reveal key features of the benzofuran (B130515) core, the methyl substituent, and the nitro group.

FT-IR spectroscopy measures the absorption of infrared radiation, highlighting polar functional groups. contractlaboratory.com The most prominent signals for 3-methyl-5-nitrobenzofuran are expected to be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. By analogy with similar nitroaromatic compounds, these typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). researchgate.net The spectrum would also show C-H stretching vibrations from the aromatic ring and the methyl group just above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic and furan (B31954) rings in the 1450-1600 cm⁻¹ region. Vibrations corresponding to the C-O-C stretch of the furan ether linkage are expected in the 1000-1300 cm⁻¹ range. orientjchem.orgvliz.be

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and symmetric vibrations, thus complementing FT-IR data. covalentmetrology.comresearchgate.net The symmetric stretch of the nitro group would be a strong feature in the Raman spectrum. Aromatic ring breathing modes and C-H vibrations would also be clearly visible. orientjchem.org The combination of both FT-IR and Raman spectra provides a more complete vibrational profile, aiding in the unambiguous assignment of functional groups and offering insights into the molecule's symmetry and potential conformational properties. contractlaboratory.com

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for Benzofuran, 3-methyl-5-nitro-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 | FT-IR |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1300 | FT-IR, Raman |

| Aromatic C-H | Stretch | 3100 - 3000 | FT-IR, Raman |

| Methyl C-H | Stretch | 2975 - 2850 | FT-IR, Raman |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise connectivity and chemical environment of atoms in a molecule. uobasrah.edu.iq For 3-methyl-5-nitrobenzofuran, ¹H and ¹³C NMR spectra provide definitive structural information.

In the ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns revealing their coupling relationships. The strong electron-withdrawing effect of the nitro group at the 5-position would significantly deshield adjacent protons (H-4 and H-6), shifting them further downfield. The proton at the 2-position of the furan ring would likely appear as a singlet, while the methyl group protons would resonate as a singlet in the upfield region (around δ 2.0-2.5 ppm). nih.gov

The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the nitro group (C-5) and other carbons in the aromatic ring would have characteristic chemical shifts influenced by the substituent effects. The carbonyl carbons of related benzofuran structures typically resonate around 190 ppm.

To confirm assignments, two-dimensional (2D) NMR techniques are employed. researchgate.net Correlation Spectroscopy (COSY) would establish proton-proton (¹H-¹H) coupling networks, particularly within the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the positions of the methyl and nitro groups. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzofuran, 3-methyl-5-nitro-

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2 | ~7.5 (s) | ~145 |

| 3 | - | ~120 |

| 3a | - | ~148 |

| 4 | ~8.3 (d) | ~115 |

| 5 | - | ~145 |

| 6 | ~8.1 (dd) | ~120 |

| 7 | ~7.6 (d) | ~112 |

| 7a | - | ~158 |

Note: Predicted values are estimates based on related structures and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. nih.gov For 3-methyl-5-nitrobenzofuran (C₉H₇NO₃), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming its molecular formula. rsc.org

Electron Impact (EI) mass spectrometry would also reveal the molecule's fragmentation pattern, which provides valuable structural information. libretexts.org The fragmentation of aromatic nitro compounds often involves characteristic losses. miamioh.edu For 3-methyl-5-nitrobenzofuran, the following fragmentation pathways are plausible:

Loss of NO₂: A primary fragmentation would likely be the loss of a nitro radical (•NO₂) to give a prominent peak at [M-46]⁺.

Loss of CO: Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the furan ring, a common pathway for furans, leading to a peak at [M-46-28]⁺. libretexts.org

Cleavage of the Methyl Group: Loss of a methyl radical (•CH₃) from the molecular ion could occur, resulting in a peak at [M-15]⁺.

Analyzing these fragmentation patterns helps to confirm the presence and location of the various functional groups on the benzofuran scaffold. docbrown.info

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. anton-paar.comnih.gov By diffracting X-rays off a single crystal of 3-methyl-5-nitrobenzofuran, a precise molecular structure can be obtained. libretexts.org

This technique yields crucial information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-N, N-O) and bond angles within the molecule, confirming its covalent structure.

Conformation: It reveals the planarity of the benzofuran ring system and the orientation of the methyl and nitro substituents relative to the ring.

Absolute Stereochemistry: For chiral molecules, it can determine the absolute configuration, though 3-methyl-5-nitrobenzofuran itself is achiral.

The resulting structural model provides an unambiguous confirmation of the molecule's identity and geometry in the solid state. anton-paar.com

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. rsc.org This analysis of crystal packing is vital for understanding the intermolecular forces that govern the solid-state properties of the material. mdpi.com

For 3-methyl-5-nitrobenzofuran, the analysis would focus on:

Intermolecular Interactions: The nitro group is a strong hydrogen bond acceptor. Therefore, weak C-H···O hydrogen bonds between the aromatic or methyl C-H donors of one molecule and the oxygen atoms of the nitro group on an adjacent molecule are highly probable. nih.govmdpi.com These interactions play a significant role in stabilizing the crystal structure. nih.gov

Crystal Packing: The planar aromatic systems of the benzofuran rings may facilitate π-π stacking interactions, where the rings pack in an offset parallel or T-shaped arrangement to maximize attractive forces.

Understanding these packing motifs and interactions is crucial for rationalizing physical properties such as melting point, solubility, and crystal morphology. rsc.orgmdpi.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. nih.gov These methods are exclusively applicable to chiral (optically active) molecules—those that are non-superimposable on their mirror images.

The parent compound, 3-methyl-5-nitrobenzofuran, is achiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by synthesizing a derivative with a chiral substituent, CD spectroscopy would become a valuable tool. nih.gov In such a case, it could be used to:

Determine the absolute configuration of the new stereocenter.

Study conformational changes of the molecule in solution. nih.govkcl.ac.uk

Investigate interactions with other chiral molecules, such as proteins or DNA.

Therefore, while not applicable to 3-methyl-5-nitrobenzofuran itself, chiroptical spectroscopy is a key technique for the stereochemical analysis of its potentially optically active derivatives.

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| Benzofuran, 3-methyl-5-nitro- |

| 5-nitro-1,3-benzodioxole |

| Methyl 2-methyl-5-nitrobenzofuran-3-carboxylate |

| 3-nitrobenzofuran |

Computational and Theoretical Chemistry of Benzofuran, 3 Methyl 5 Nitro

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of molecular systems. For Benzofuran (B130515), 3-methyl-5-nitro-, DFT calculations can elucidate its fundamental electronic properties and reactivity patterns. These studies are typically performed using a functional, such as B3LYP, combined with a suitable basis set to provide a balance between computational cost and accuracy.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Frontier Molecular Orbitals, Charge Distribution)

The electronic landscape of a molecule is key to understanding its chemical behavior. The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For Benzofuran, 3-methyl-5-nitro-, the HOMO is expected to be distributed over the benzofuran ring system, while the LUMO is likely to be localized on the nitro group, a strong electron-withdrawing moiety. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.

The charge distribution within the molecule, often visualized through Molecular Electrostatic Potential (MEP) maps, highlights regions of positive and negative electrostatic potential. In Benzofuran, 3-methyl-5-nitro-, the oxygen atoms of the nitro group would exhibit a strong negative potential, indicating their role as potential sites for electrophilic attack. Conversely, regions of positive potential would be susceptible to nucleophilic attack.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, a measure of chemical reactivity and stability. |

| Charge Distribution | The arrangement of partial charges within the molecule, predicting sites for intermolecular interactions. |

Prediction of Chemical Reactivity via Global and Local Electrophilicity/Nucleophilicity Indices

To quantify the reactivity of Benzofuran, 3-methyl-5-nitro-, a range of global and local reactivity descriptors can be calculated from the HOMO and LUMO energies. These indices, rooted in conceptual DFT, provide a framework for predicting the molecule's behavior in chemical reactions.

Global reactivity descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of the molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The global electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For Benzofuran, 3-methyl-5-nitro-, these indices would pinpoint specific atoms on the benzofuran ring and the nitro group that are most likely to participate in chemical reactions.

| Reactivity Index | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = χ2/(2η) | Propensity to accept electrons. |

Elucidation of Reaction Pathways and Transition State Geometries

DFT calculations are also invaluable for mapping out potential reaction pathways and identifying the associated transition state geometries. For the synthesis of Benzofuran, 3-methyl-5-nitro-, computational studies can model the reaction mechanism, for instance, by examining the intramolecular cyclization steps. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing insights that can be used to optimize reaction conditions. The geometry of the transition state provides a snapshot of the molecule at the peak of the energy barrier, revealing the critical bond-forming and bond-breaking events.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations of Benzofuran, 3-methyl-5-nitro- in various environments, such as in a solvent or interacting with a biological macromolecule, can reveal its conformational landscape and dynamic properties. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve. This approach is particularly useful for understanding how the molecule explores different shapes and how it interacts with its surroundings. For instance, MD simulations can shed light on the flexibility of the molecule and the stability of different conformers. The study of nitroaromatic compounds through molecular dynamics can provide insights into their behavior in biological systems and their environmental fate.

Quantum Chemical Topology and Bonding Analysis (e.g., QTAIM, NBO)

To gain a deeper understanding of the chemical bonding and non-covalent interactions within Benzofuran, 3-methyl-5-nitro-, advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed.

QTAIM analyzes the topology of the electron density to define atoms and bonds. By identifying bond critical points and analyzing their properties, such as the electron density and its Laplacian, the nature of chemical bonds (covalent vs. ionic) and non-covalent interactions can be characterized.

Molecular Docking Studies for Ligand-Target Interactions (in silico approaches)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This in silico approach is a cornerstone of modern drug discovery. For Benzofuran, 3-methyl-5-nitro-, molecular docking studies can be performed to assess its potential to interact with various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized analogs.

A thorough review of the scientific literature indicates that no QSAR models have been developed or published that are specifically based on a series of analogs of Benzofuran, 3-methyl-5-nitro- . The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities, from which molecular descriptors (physicochemical, topological, electronic, etc.) can be calculated and correlated with activity.

As no such studies are available for Benzofuran, 3-methyl-5-nitro- , it is not possible to present information on the theoretical aspects of QSAR modeling, including the types of molecular descriptors used, the statistical methods employed for model generation (e.g., multiple linear regression, partial least squares), or the validation parameters of such models. Therefore, a data table of QSAR model statistics cannot be generated.

Biological Activity and Molecular Interactions in Vitro and Mechanistic Focus

In Vitro Antimicrobial Activities and Mechanistic Insights of Benzofuran (B130515), 3-methyl-5-nitro- and Derivatives

The benzofuran scaffold, particularly when substituted with a nitro group, is a recurring motif in compounds investigated for their antimicrobial properties. The nitro group is recognized as an important pharmacophore for molecules with antimicrobial activity nih.gov. Research into nitrobenzofurans and related nitro-containing heterocyclic compounds has revealed a spectrum of activity against various bacterial and fungal pathogens.

Nitro-substituted benzofuran derivatives have demonstrated notable antibacterial effects. The cytotoxicity of many nitroheterocyclic drugs is believed to depend on the reduction of the nitro group, which can lead to subsequent damage to bacterial DNA researchgate.net. This mechanism falls under the broader category of inhibiting nucleic acid synthesis, a proven strategy for controlling bacterial infections lumenlearning.com.

Studies have explored the synthesis of various derivatives to probe their efficacy. For instance, a series of compounds derived from (5-nitrobenzofuran-3-yl)hydrazine were synthesized and evaluated for their antibacterial activity using the agar (B569324) well diffusion method cuestionesdefisioterapia.com. Certain derivatives from this series showed potent activity against the Gram-positive bacterium Enterococcus faecalis cuestionesdefisioterapia.com. Similarly, other nitro-containing heterocyclic systems, such as 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazoles, have also shown strong antibacterial effects, particularly against Gram-positive bacteria ut.ac.ir. The general mechanism for many antibacterial agents involves targeting unique aspects of the prokaryotic cell for selective toxicity, such as inhibiting cell wall biosynthesis, protein synthesis, or essential metabolic pathways lumenlearning.com. For nitrobenzofurans, the disruption of fundamental cellular processes through DNA damage appears to be a key aspect of their action researchgate.net.

Table 1: In Vitro Antibacterial Activity of (5-Nitrobenzofuran-3-yl)hydrazine Derivatives

| Compound Derivative | Test Organism | Concentration | Observed Activity | Reference |

|---|---|---|---|---|

| M5a | Enterococcus faecalis | 50 µg/ml | Potent Activity | cuestionesdefisioterapia.com |

| M5g | Enterococcus faecalis | 50 µg/ml | Potent Activity | cuestionesdefisioterapia.com |

In addition to antibacterial action, nitrobenzofuran derivatives have been evaluated for their efficacy against fungal pathogens. The yeast-like fungus Candida albicans is a common target in these studies due to its clinical relevance nih.gov. Research has demonstrated that derivatives of (5-nitrobenzofuran-3-yl)hydrazine possess significant antifungal activity against C. albicans cuestionesdefisioterapia.com.

The presence of the nitro group is a critical feature for this biological activity. Studies on other nitro-containing aromatic compounds, like methyl 3,5-dinitrobenzoate, have shown potent inhibition of C. albicans growth nih.gov. Molecular modeling in these related compounds suggests a potential multi-target antifungal mechanism of action nih.gov. This indicates that nitro-substituted compounds may disrupt multiple biological pathways within the fungal cell, contributing to their fungicidal or fungistatic effects. While specific molecular targets in fungi for 3-methyl-5-nitrobenzofuran are still under investigation, the broad-spectrum activity of related compounds suggests that essential enzyme systems or cellular integrity pathways are likely affected.

Table 2: In Vitro Antifungal Activity of (5-Nitrobenzofuran-3-yl)hydrazine Derivatives

| Compound Derivative | Test Organism | Concentration | Observed Activity | Reference |

|---|---|---|---|---|

| M5i | Candida albicans | 25 µg/ml | Significant Activity | cuestionesdefisioterapia.com |

| M5k | Candida albicans | 25 µg/ml | Significant Activity | cuestionesdefisioterapia.com |

| M5l | Candida albicans | 25 µg/ml | Significant Activity | cuestionesdefisioterapia.com |

In Vitro Antiproliferative and Cytotoxic Effects on Specific Cell Lines

The benzofuran core structure is a key pharmacophore found in many compounds with antiproliferative and cytotoxic properties against cancer cell lines sciforum.netnih.gov. Modifications to the benzofuran ring system, including the addition of methyl and nitro groups, can significantly influence this activity. Research has demonstrated that benzofuran derivatives can exhibit potent cytotoxic effects against a range of human cancer cells, including those from lung, colon, and liver cancers ejmo.orgmdpi.com. For example, a novel benzofuran-containing chalcone (B49325) derivative showed significant cytotoxic effects on human lung (A549, H1299) and colon (HCT116, HT29) cancer cells, with IC50 values in the low micromolar range ejmo.org. Similarly, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate displayed pronounced antiproliferative effects against A549 lung cancer and HepG2 liver cancer cells mdpi.com.

Table 3: Cytotoxic Activity of Select Benzofuran Derivatives on Human Cancer Cell Lines

| Compound Type | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| Benzofuran-Chalcone Derivative | HCT116 | Colon | 0.59 | ejmo.org |

| Benzofuran-Chalcone Derivative | HT29 | Colon | 0.35 | ejmo.org |

| Benzofuran-Chalcone Derivative | A549 | Lung | 2.85 | ejmo.org |

| Halogenated Benzofuran Derivative (Compound 7) | A549 | Lung | 15.40 | mdpi.com |

| Halogenated Benzofuran Derivative (Compound 8) | HepG2 | Liver | 13.62 | mdpi.com |

A primary mechanism through which benzofuran derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death ejmo.orgnih.gov. Studies on a 3-methyl-5-amino-benzofuran derivative revealed that it potently induces apoptosis by activating a cascade of enzymes known as caspases nih.gov. Specifically, the compound led to the activation of initiator caspases (-8 and -9) and the executioner caspase-3, which was associated with the release of cytochrome c from the mitochondria nih.gov. This points to the involvement of the intrinsic mitochondrial pathway of apoptosis nih.govnih.gov. The tumor suppressor protein p53, which plays a critical role in managing cell-cycle arrest and apoptosis, is often involved in this pathway nih.gov.

Enzyme Inhibition Studies: Molecular Targets and Specificity

Enzyme inhibitors are molecules that bind to enzymes and block their activity, playing crucial roles in regulating metabolic pathways wikipedia.org. Benzofuran derivatives have been a focus of research for their ability to selectively inhibit specific enzymes, highlighting their potential as therapeutic agents.

A significant area of investigation for nitrobenzofurans is their activity as inhibitors of monoamine oxidases (MAO-A and MAO-B) sciforum.netnih.gov. These enzymes are responsible for the metabolism of monoamine neurotransmitters and are important targets in the treatment of neurodegenerative disorders sciforum.netmdpi.com.

In vitro studies have shown that the substitution pattern on the benzofuran ring system determines the affinity and selectivity for MAO-A or MAO-B nih.gov. A study of 2-phenylbenzofuran (B156813) derivatives found that compounds with a nitro group at the 5-position of the benzofuran ring were potent MAO-B inhibitors nih.gov. Specifically, 2-(3-methoxyphenyl)-5-nitrobenzofuran was identified as a highly potent and reversible MAO-B inhibitor with an IC50 value of 0.024 µM nih.gov. In contrast, placing the nitro group at the 7-position shifted the selectivity, with 7-nitro-2-phenylbenzofuran being the most potent MAO-A inhibitor in the same series (IC50 = 0.168 µM) nih.gov. The inhibition by related nitro-containing compounds has been characterized as competitive, meaning the inhibitor binds to the enzyme's active site, competing with the natural substrate nih.govwikipedia.org. Molecular docking studies have further illuminated the interactions between these inhibitors and key residues within the enzyme's active site nih.gov.

Table 4: In Vitro Monoamine Oxidase (MAO) Inhibition by Nitrobenzofuran Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 2-(3-methoxyphenyl)-5-nitrobenzofuran | MAO-B | 0.024 | Reversible | nih.gov |

| 7-nitro-2-phenylbenzofuran | MAO-A | 0.168 | Reversible | nih.gov |

| 7-chloro-4-nitrobenzofurazan | MAO-A & MAO-B | Potent Inhibitor | Competitive | nih.gov |

Inhibition of DNA Gyrase, N-myristoyltransferase, and other Enzymes

The ability of benzofuran derivatives to inhibit key cellular enzymes is a cornerstone of their therapeutic potential. While direct in vitro inhibitory data for 3-methyl-5-nitrobenzofuran against the specific enzymes DNA gyrase and N-myristoyltransferase (NMT) is not extensively detailed in the available literature, the activities of structurally related nitroaromatic compounds provide significant insights into its probable mechanisms of action.

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that modulates DNA topology and is a validated target for antibacterial drugs. nih.govnih.gov Inhibition of this enzyme disrupts DNA replication and repair, leading to bacterial cell death. nih.gov The antibacterial activity of many nitroheterocyclic compounds is linked to the enzymatic reduction of the nitro group, which produces cytotoxic reactive species that can damage DNA. researchgate.net This mode of action suggests that the biological effects of 5-nitrobenzofuran (B105749) derivatives may be linked to pathways involving DNA integrity, and by extension, enzymes like DNA gyrase. While some novel inhibitors of DNA gyrase have been identified through virtual screening and in vitro assays, showing IC50 values in the micromolar range, specific testing of 3-methyl-5-nitrobenzofuran is not reported. nih.gov The mechanism for some inhibitors involves stabilizing the enzyme-DNA cleavage complex, a potent method for inducing cell death. nih.gov

N-myristoyltransferase (NMT) Inhibition: N-myristoyltransferase is a crucial enzyme in eukaryotes that attaches a myristoyl group to the N-terminal glycine (B1666218) of various proteins. nih.gov This lipid modification is vital for protein localization, stability, and function, including for many oncogenic proteins. nih.gov Consequently, NMT is considered a promising target for anticancer and antifungal therapies. nih.govresearchgate.net Potent NMT inhibitors have been developed with IC50 values in the nanomolar range. nih.gov The inhibitory mechanism often involves blocking the binding of myristoyl-CoA or the peptide substrate to the enzyme's catalytic site. nih.gov Although specific studies on 3-methyl-5-nitrobenzofuran as an NMT inhibitor are lacking, the broad investigation into heterocyclic compounds as NMT inhibitors suggests that this scaffold could be explored for such activity. nih.govresearchgate.net

Antioxidant Properties and Modulation of Reactive Oxygen Species Pathways

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, generated during normal cellular metabolism. researchgate.net While ROS play a role in cellular signaling, excessive levels lead to oxidative stress, a condition implicated in numerous diseases. nih.govimrpress.com Antioxidant compounds can neutralize ROS or modulate the cellular pathways involved in their production and detoxification. nih.gov

Below is a table summarizing the antioxidant activity of related benzofuran derivatives.

| Compound Series | Assay | Activity Noted |

| (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanones | DPPH free radical scavenging | Compounds exhibited notable antioxidant activity. researchgate.net |

| 3,3-disubstituted-3H-benzofuran-2-ones | Cellular ROS measurement (DCF-DA) | Significantly reduced intracellular ROS levels in a neuronal model. mdpi.com |

| 5-Hydroxymethylfurfural (related furan (B31954) derivative) | DPPH & ABTS assays | Showed dose-dependent scavenging of free radicals. bohrium.com |

Anti-inflammatory Properties: Mechanistic Basis in In Vitro Systems

Inflammation is a biological response mediated by various signaling pathways, including the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory mediators. mdpi.com Several benzofuran derivatives have demonstrated significant anti-inflammatory effects in in vitro models, although specific data for 3-methyl-5-nitrobenzofuran is limited.

The mechanistic basis for the anti-inflammatory activity of the benzofuran scaffold has been elucidated using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), which are a standard model for in vitro inflammation studies. mdpi.comnih.gov In these systems, bioactive benzofurans have been shown to:

Inhibit Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain benzofuran derivatives significantly inhibit NO generation with IC50 values in the micromolar range. mdpi.com

Down-regulate Pro-inflammatory Cytokines: These compounds can suppress the secretion of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.com

Modulate Signaling Pathways: The anti-inflammatory effects are often traced back to the inhibition of the NF-κB and MAPK signaling pathways. This is achieved by preventing the phosphorylation of key proteins like IKKα/β, IκBα, p65, ERK, JNK, and p38, which are crucial for activating the inflammatory response. mdpi.com

Inhibit COX Enzymes: Some derivatives also exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins, another key mediator of inflammation. nih.govrsc.org

The table below presents findings on the anti-inflammatory activity of various benzofuran compounds in in vitro models.

| Compound | In Vitro Model | Mechanism/Effect | IC50 Value |

| Aza-benzofuran derivative (Compound 1) | LPS-stimulated RAW 264.7 cells | Inhibition of nitric oxide (NO) production | 17.31 µM mdpi.com |

| Aza-benzofuran derivative (Compound 3) | LPS-stimulated RAW 264.7 cells | Inhibition of nitric oxide (NO) production | 16.5 µM mdpi.com |

| Piperazine/benzofuran hybrid (Compound 5d) | LPS-stimulated RAW 264.7 cells | Inhibition of NO, COX-2, TNF-α, IL-6; Inhibition of NF-κB and MAPK pathways | 52.23 µM (for NO) mdpi.com |

Structure-Activity Relationships (SAR) Derived from In Vitro Biological Evaluations

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov Structure-activity relationship (SAR) studies help to elucidate the structural requirements for potent and selective activity, guiding the design of new therapeutic agents. nih.govmdpi.com

For antibacterial 5-nitrofuran derivatives, a class to which 3-methyl-5-nitrobenzofuran belongs, quantitative structure-activity relationship (QSAR) studies have revealed critical insights. nih.govresearchgate.net The antibacterial activity is often linked to the reduction of the nitro group, a necessary step for the compound's activation into a cytotoxic agent. researchgate.netresearchgate.net This bio-reduction is highly influenced by the electronic properties of the molecule.

Role of the 5-Nitro Group: The nitro group at the C-5 position is a strong electron-withdrawing group. This feature is crucial for the antimicrobial activity of this class of compounds. researchgate.netnih.gov QSAR analyses have shown that antibacterial potency is negatively correlated with the reduction potential; that is, compounds that are more easily reduced tend to be more active. nih.govresearchgate.net The electron-withdrawing nitro group facilitates this reduction, which is the initial step in the mechanism of action. researchgate.net

Influence of Other Substituents: The introduction of other groups on the benzofuran ring can further modulate this activity.

Electronic Effects: The presence of additional electron-withdrawing groups can enhance activity. researchgate.net Conversely, electron-donating groups may decrease the reduction potential and thus lower the biological activity.

Positional Effects: The introduction of substituents at the C-2 and C-3 positions can significantly impact activity. For example, studies on other benzofurans show that ester groups or heterocyclic substitutions at the C-2 position can be key for cytotoxic and antibacterial effects. nih.gov The 3-methyl group in 3-methyl-5-nitrobenzofuran likely influences the molecule's steric and electronic properties, though its specific contribution requires direct comparative studies.

A summary of key SAR findings for related compounds is provided below.

| Compound Class | Bioactivity | Key SAR Finding |

| 5-Nitrofuran derivatives | Antibacterial | Activity is negatively correlated with electronic parameters (Hammett constant σ, reduction potential E). The reduction of the nitro group is a necessary step. nih.govresearchgate.net |

| Benzofuran derivatives | Antibacterial | Introduction of electron-withdrawing groups is beneficial to activity. Substituents at the 5-position are closely related to antibacterial activity. researchgate.netnih.gov |

| Halogenated benzofurans | Anticancer | The position of the halogen on the benzofuran ring is a critical determinant of biological activity. mdpi.com |

Applications Beyond Biomedical Contexts

Development of Benzofuran (B130515), 3-methyl-5-nitro- as Chemical Probes for Biological Research

There is currently no specific information available in the scientific literature regarding the development or use of Benzofuran, 3-methyl-5-nitro- as a chemical probe for biological research. Chemical probes are small molecules used to study and manipulate biological systems. promega.com The development of a chemical probe requires a compound to have high affinity and selectivity for a specific biological target. promega.com While benzofuran scaffolds are found in various biologically active molecules, the specific utility of the 3-methyl-5-nitro substituted variant as a chemical probe has not been reported.

Utility as Fluorescent Tags and Components in Sensor Development

The utility of Benzofuran, 3-methyl-5-nitro- as a fluorescent tag or as a component in sensor development is not documented in publicly available research. Fluorescent tags are molecules that can be attached to other molecules of interest to enable their detection and visualization. The inherent fluorescence of a compound or its ability to be modified to become fluorescent is a key requirement for this application. There is no available data on the specific fluorescent properties of Benzofuran, 3-methyl-5-nitro- .

Potential Applications in Materials Science (e.g., Optoelectronic Properties, Polymer Composites)

There is no information in the current scientific literature on the potential applications of Benzofuran, 3-methyl-5-nitro- in materials science. The exploration of a compound for applications such as optoelectronic devices or polymer composites would require detailed studies of its physical and chemical properties, including its electronic structure, thermal stability, and compatibility with other materials. Such studies for Benzofuran, 3-methyl-5-nitro- have not been reported.

Role as Analytical Reagents (e.g., Derivatization for Chromatographic Detection)

The role of Benzofuran, 3-methyl-5-nitro- as an analytical reagent, for example, in the derivatization of analytes for chromatographic detection, has not been described in the scientific literature. Derivatization agents are used to modify analytes to improve their separation or detection. The suitability of a compound for this purpose depends on its reactivity and the properties of the resulting derivative. There are no published methods that utilize Benzofuran, 3-methyl-5-nitro- in this capacity.

Exploration in Agrochemical Fields (e.g., Crop Protection Agents)

While the broader class of benzofuran derivatives has been investigated for various biological activities, there is no specific information on the exploration of Benzofuran, 3-methyl-5-nitro- in agrochemical fields, such as for use as crop protection agents. Research in this area would involve screening for herbicidal, fungicidal, or insecticidal activity. nih.gov Currently, no such studies have been published for this specific compound.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-methyl-5-nitrobenzofuran, and how do reaction conditions influence isomer distribution?

- Methodological Answer : Nitration of 3-methylbenzofuran typically requires careful control of nitrating agents and solvents. For example, using nitric acid in acetic acid favors 2-substitution, while dinitrogen tetroxide (NO) in benzene yields 3-nitro derivatives as the major product (~59%) alongside minor 2-substituted isomers (~14%) . Optimization involves monitoring reaction temperature, stoichiometry, and solvent polarity to minimize byproducts. Chromatographic separation (e.g., HPLC) is critical for isolating isomers.

Q. How can structural characterization of 3-methyl-5-nitrobenzofuran be performed to resolve ambiguities in substitution patterns?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H and C NMR distinguish nitro-group positioning via deshielding effects on adjacent protons.

- Mass Spectrometry : High-resolution MS (e.g., HRGC/MS) identifies molecular ions and fragmentation patterns. For example, a strong M signal at m/z 177 (CHNO) with absence of M-H supports benzofuran core stability .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in nitro-group orientation .

Q. What are the known toxicological profiles of 3-methyl-5-nitrobenzofuran, and how do they inform safety protocols in laboratory handling?

- Methodological Answer : While direct data on 3-methyl-5-nitrobenzofuran is limited, structurally related benzofurans exhibit renal and hepatic toxicity in rodents. IARC classifies benzofuran as Group 2B (possibly carcinogenic), necessitating strict PPE (gloves, fume hoods) during synthesis . Preclinical studies should follow OECD guidelines for acute toxicity (e.g., LD determination) and genotoxicity assays (Ames test, micronucleus assay).

Advanced Research Questions

Q. How does 3-methyl-5-nitrobenzofuran interact with monoamine oxidase (MAO) isoforms, and what structural modifications enhance selectivity for MAO-B inhibition?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) reveals nitro-group positioning influences MAO-B binding affinity. Bromination at the 5-position of 2-phenylbenzofuran analogs reduces activity, whereas methyl substitution (e.g., 5-methyl-2-phenylbenzofuran) enhances MAO-B selectivity (IC = 140 nM). In vitro assays using recombinant MAO-A/MAO-B and kynuramine substrates validate inhibition kinetics .

Q. What analytical methods are suitable for detecting trace 3-methyl-5-nitrobenzofuran in environmental matrices, and what are their detection limits?

- Methodological Answer :

- Air/Water Samples : Purge-and-trap concentration with Tenax® cartridges followed by HRGC/MS achieves detection limits of ~0.1 ppb. Thermal desorption minimizes analyte loss .

- Particulate Matter : Dichloromethane extraction and GC-MS analysis (e.g., NIST methods) yield recoveries >85% for benzofuran analogs. Calibration curves using deuterated internal standards (e.g., d-benzofuran) improve quantification accuracy .

Q. How can 3-methyl-5-nitrobenzofuran derivatives be optimized for nonlinear optical (NLO) properties, and what conjugation strategies improve protein-binding efficiency?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., aldehyde at C-5) to enhance polarizability. Conjugation with Concanavalin A (ConA) via Schiff base formation increases NLO response (e.g., hyperpolarizability β measured via hyper-Rayleigh scattering). Fluorescence quenching assays confirm binding stoichiometry and site specificity .

Data Contradiction Analysis

Q. Discrepancies in reported carcinogenicity of benzofuran analogs: How should researchers reconcile animal model data with human epidemiological gaps?

- Methodological Answer : Rodent studies show benzofuran induces hepatic/renal tumors (e.g., hepatocellular adenomas in mice), but human data remain insufficient . Researchers must:

- Contextualize Exposure Routes : Oral administration in animals vs. potential inhalation/occupational exposure in humans.

- Use Comparative Toxicology : Cross-reference with structurally similar nitroaromatics (e.g., nitrofurans) to infer mechanisms (e.g., DNA adduct formation).

- Prioritize Mechanistic Studies : Probe metabolic activation pathways (CYP450-mediated nitro-reduction) using liver microsomes and LC-MS/MS .

Research Design Considerations

Q. What in vitro/in vivo models are appropriate for evaluating the antiviral potential of 3-methyl-5-nitrobenzofuran against RNA viruses?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.